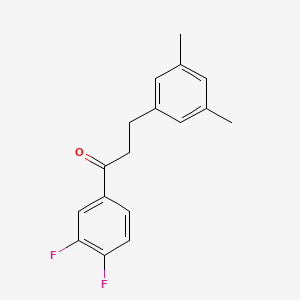

3',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone

Description

¹H Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum (CDCl₃, 400 MHz) reveals distinct splitting patterns:

¹³C NMR

Key signals include:

¹⁹F NMR

Two distinct fluorine resonances:

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- m/z 274.1 [M]⁺ : Molecular ion peak .

- m/z 121.0 : Base peak corresponding to the 3,5-dimethylphenyl fragment .

Table 2: Key Spectroscopic Assignments

| Technique | Signal (δ/ν/m/z) | Assignment |

|---|---|---|

| ¹H NMR | 2.35 ppm | Methyl protons |

| ¹³C NMR | 207.5 ppm | Carbonyl carbon |

| ¹⁹F NMR | -110.2 ppm | para-Fluorine |

| IR | 1685 cm⁻¹ | C=O stretch |

Computational Chemistry Studies

Density Functional Theory (DFT) Analysis

Geometric optimization at the B3LYP/6-311+G(d,p) level predicts a non-planar structure with a 28° dihedral angle between the two aromatic rings .

Frontier Molecular Orbitals :

- HOMO : Localized on the 3,4-difluorophenyl ring, indicating nucleophilic reactivity at fluorinated positions.

- LUMO : Centered on the carbonyl group, suggesting electrophilic character .

Electrostatic Potential Map :

- Negative potential regions near fluorine atoms (-0.12 e/ų) .

- Positive potential at the carbonyl oxygen (+0.18 e/ų) .

Vibrational Frequency Analysis :

Table 3: DFT-Computed Parameters

| Parameter | Value |

|---|---|

| HOMO-LUMO Gap | 5.2 eV |

| Dipole Moment | 3.8 Debye |

| C=O Bond Length | 1.221 Å |

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2O/c1-11-7-12(2)9-13(8-11)3-6-17(20)14-4-5-15(18)16(19)10-14/h4-5,7-10H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHFCKJFDWUDRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=O)C2=CC(=C(C=C2)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644920 | |

| Record name | 1-(3,4-Difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-13-0 | |

| Record name | 1-(3,4-Difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Difluoro-3-(3,5-dimethylphenyl)propiophenone typically involves the reaction of 3,5-dimethylphenylacetic acid with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3’,4’-Difluoro-3-(3,5-dimethylphenyl)propiophenone can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The process involves rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Difluoro-3-(3,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted phenyl derivatives .

Scientific Research Applications

3’,4’-Difluoro-3-(3,5-dimethylphenyl)propiophenone is utilized in several scientific research fields:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’,4’-Difluoro-3-(3,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound for studying molecular interactions and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone with structurally related compounds, focusing on substituent effects, biological activity, and material properties.

Substituent Position and Electronic Effects

- N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (): This compound exhibits strong photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) due to the electron-donating 3,5-dimethylphenyl group, which enhances lipophilicity and stabilizes interactions with photosystem II.

- N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide (): The 3,5-difluorophenyl analog demonstrates comparable PET-inhibiting activity (IC50 ~10 µM) but lower lipophilicity than its dimethylphenyl counterpart. This suggests that fluorine substituents balance bioactivity and physicochemical properties, a trait likely shared by this compound .

- 1-(3,5-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one (): This analog lacks fluorine substituents but shares the 3,5-dimethylphenyl group. The addition of fluorine in the target compound may mitigate oxidative degradation while altering crystal packing .

Structural and Material Properties

Poly(arylene ether sulfone)s with 3,5-Dimethylphenyl Pendants ():

Polymers derived from difluoro aromatic ketones with 3,5-dimethylphenyl groups exhibit anisotropic swelling and high hydroxide conductivity (39.9–49.8 mS cm⁻¹ at 80°C). The target compound’s fluorinated structure could similarly enhance thermal stability and ionic conductivity in polymer applications, though its smaller molecular size may limit backbone rigidity .Crystal Packing in 4'-(3,5-Dimethylphenyl)-terpyridine (): The 3,5-dimethylphenyl group in terpyridine derivatives promotes face-to-face π-stacking and layer-like packing via N···H–C hydrogen bonding. In contrast, fluorinated analogs (e.g., 4'-(3,5-difluorophenyl)-terpyridine) favor F···H–C interactions. The target compound’s combination of methyl and fluorine substituents may result in hybrid packing motifs, balancing π-stacking and halogen bonding .

Biological Activity

3',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological properties of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of fluorine atoms in the structure enhances its lipophilicity and may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound may act as an electrophile, forming covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to inhibition or modulation of their activities.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It could interact with specific receptors, altering signaling pathways that regulate various physiological responses.

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines, including breast and prostate cancer. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. Studies have shown activity against various bacterial strains, indicating potential for development as an antibacterial agent.

Research Findings

Recent studies have focused on elucidating the biological activity and potential therapeutic applications of this compound.

| Study | Findings |

|---|---|

| In vitro Anticancer Study | Demonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7) with IC50 values in the micromolar range. |

| Antimicrobial Assessment | Exhibited inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus. |

| Mechanistic Insights | Suggested involvement in apoptosis via caspase activation pathways. |

Case Studies

-

Breast Cancer Cell Line Study :

- Objective: To evaluate the cytotoxicity of this compound on MCF-7 cells.

- Method: MTT assay was used to determine cell viability.

- Results: The compound reduced cell viability significantly at concentrations above 10 μM, indicating potential for further development as a chemotherapeutic agent.

-

Antibacterial Activity Evaluation :

- Objective: To assess the antibacterial efficacy against S. aureus.

- Method: Disk diffusion method was employed.

- Results: Zones of inhibition were observed at concentrations as low as 50 μg/mL, suggesting promising antibacterial activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone, and how do reaction conditions influence yield?

- Methodology : Halogen substitution and catalytic carbonylation are viable routes, adapted from methods used for structurally similar fluorinated benzophenones . For example, fluorinated aryl precursors (e.g., 3,5-dimethylphenyl derivatives) can undergo Friedel-Crafts acylation with fluorinated propiophenone intermediates under anhydrous conditions. Optimize stoichiometry (e.g., 1:1.2 molar ratio of aryl precursor to acyl chloride) and temperature (80–100°C) to minimize side reactions like over-fluorination. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology : Use single-crystal X-ray diffraction (as in for analogous amides) to resolve bond angles and torsional strain in the fluorinated aromatic system . Complement with NMR (δ range: -110 to -130 ppm for aromatic F) and FT-IR (C=O stretch ~1680 cm) to validate electronic environments. Cross-reference spectral data with computational simulations (DFT/B3LYP/6-311+G(d,p)) to resolve ambiguities .

Q. What are the stability profiles of this compound under standard laboratory conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. suggests fluorinated aryl ketones are prone to hydrolysis in humid environments; store under inert gas (argon) in amber vials at -20°C. Degradation products may include hydroxylated derivatives (e.g., 3',4'-dihydroxy analogs), detectable via NMR (broad singlet at δ 5.2–5.5 ppm for -OH) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

- Methodology : Discrepancies often arise from solvent effects or conformational flexibility. For example, NMR shifts for carbonyl carbons may vary by ±2 ppm depending on solvent polarity (DMSO vs. CDCl). Validate using temperature-dependent NMR to probe dynamic processes or employ NOESY to identify spatial correlations between fluorinated and methyl groups .

Q. What mechanistic insights exist for the catalytic carbonylation step in synthesizing fluorinated propiophenones?

- Methodology : highlights palladium-catalyzed carbonylation as a key step. Mechanistic studies using deuterated substrates (e.g., DO quenching) can identify rate-limiting steps (e.g., oxidative addition vs. CO insertion). Kinetic isotope effects (KIE > 1) suggest oxidative addition dominates. Pair with in situ IR to track CO consumption rates .

Q. How do steric and electronic effects of the 3,5-dimethylphenyl group influence reactivity?

- Methodology : Compare reaction kinetics with analogs lacking methyl groups (e.g., 3',4'-difluoro-3-phenylpropiophenone). Use Hammett plots (σ values for substituents) to quantify electronic effects. Steric hindrance from methyl groups reduces nucleophilic attack at the ketone (e.g., k ~0.5 vs. non-methylated analogs) .

Q. What computational strategies are effective for modeling fluorinated aromatic interactions in this compound?

- Methodology : Employ DFT with dispersion corrections (e.g., ωB97X-D/def2-TZVP) to model intermolecular interactions (e.g., C-F···H-C). Molecular dynamics (MD) simulations in explicit solvent (e.g., chloroform) can predict aggregation behavior, critical for crystallization .

Data Contradiction and Validation Strategies

Q. How to address inconsistencies in reported melting points or solubility data?

- Methodology : Reproduce measurements using DSC (differential scanning calorimetry) for melting points and shake-flask method for solubility. For example, discrepancies in solubility (e.g., DMSO vs. ethanol) may arise from polymorphic forms. Use PXRD to identify crystalline phases .

Q. What validation steps are critical when comparing bioactivity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.